molecular formula C9H12INO2 B12104250 2-Amino-1-(4-iodophenyl)propane-1,3-diol

2-Amino-1-(4-iodophenyl)propane-1,3-diol

Cat. No.: B12104250
M. Wt: 293.10 g/mol
InChI Key: JQVWJWWQLIWYIJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

2-amino-1-(4-iodophenyl)propane-1,3-diol

InChI

InChI=1S/C9H12INO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2

InChI Key

JQVWJWWQLIWYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-iodophenyl)propane-1,3-diol typically involves the iodination of a precursor compound, such as 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an organic solvent, such as acetonitrile, at a specific temperature to ensure the selective introduction of the iodine atom at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of 2-Amino-1-(4-iodophenyl)propane-1,3-diol may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-iodophenyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of azide or thiol groups in place of iodine.

Scientific Research Applications

2-Amino-1-(4-iodophenyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-iodophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The presence of the iodine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Properties and Stability

2-Amino-1-(4-aminophenyl)propane-1,3-diol
  • Structure: Substitutes nitro with an amino group (-NH₂).
  • Impact: Reduced electron-withdrawing effects compared to nitro, altering UV absorption and stability. Potential for increased reactivity due to the amino group’s nucleophilicity .
  • Safety : Requires stringent handling protocols (e.g., GHS compliance) due to reactive amine .
2-Amino-1-(4-methylthiophenyl)propane-1,3-diol
  • Structure : Replaces nitro with methylthio (-SCH₃).
  • Limited data on degradation pathways compared to nitro derivatives.
2-Amino-1-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol
  • Structure : Methoxy (-OCH₃) and hydroxyl (-OH) substituents.
  • Biological Activity: Isolated from Isatidis Radix (Traditional Chinese Medicine), exhibits nitric oxide (NO) inhibition (IC₅₀ = 98.5 μM) .
  • Stability : Polar substituents may increase solubility but reduce shelf-life due to oxidative susceptibility.

Table 2 : Comparative Analysis of Key Analogs

Compound Substituent Molecular Weight Key Properties Applications
2-Amino-1-(4-nitrophenyl)propane-1,3-diol -NO₂ 212.2 UV-active, chiral resolution critical Chloramphenicol synthesis
2-Amino-1-(4-aminophenyl)propane-1,3-diol -NH₂ 198.2 Reactive amine, GHS-regulated Potential API intermediate
2-Amino-1-(4-methylthiophenyl)-... -SCH₃ 228.3 Lipophilic, understudied degradation Experimental pharmacology
2-Amino-1-(3-methoxy-4-hydroxy-...) -OCH₃, -OH 228.2 NO inhibition, natural product Anti-inflammatory research

Inferences for 2-Amino-1-(4-iodophenyl)propane-1,3-diol

While direct data are absent, the iodinated analog is expected to exhibit:

  • Enhanced Molecular Weight : ~326 g/mol (iodine’s atomic weight = 127).
  • Altered Electronic Properties : The iodine atom’s polarizability may increase UV absorbance at higher wavelengths compared to nitro derivatives.
  • Stability Concerns: Potential susceptibility to dehalogenation under harsh conditions.

Biological Activity

2-Amino-1-(4-iodophenyl)propane-1,3-diol is an organic compound notable for its structural features, including an amino group, a hydroxyl group, and a 4-iodophenyl substituent. This compound belongs to the class of amino alcohols and has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(4-iodophenyl)propane-1,3-diol can be represented as follows:

C9H12N2O3I\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3\text{I}

Molecular Characteristics

PropertyValue
Molecular FormulaC9H12N2O3I
Molecular Weight292.11 g/mol
IUPAC Name2-Amino-1-(4-iodophenyl)propane-1,3-diol
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of 2-Amino-1-(4-iodophenyl)propane-1,3-diol exhibit significant antimicrobial properties . These compounds are being explored as candidates for developing new antibiotics due to their effectiveness against various bacterial strains. The presence of the iodine atom enhances the compound's reactivity, potentially increasing its antimicrobial efficacy .

Anticancer Properties

Preliminary studies suggest that 2-Amino-1-(4-iodophenyl)propane-1,3-diol may possess anticancer properties . Similar compounds have shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa and HepG2 cells .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of structurally related compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines. The specific impact of 2-Amino-1-(4-iodophenyl)propane-1,3-diol requires further investigation to establish its therapeutic potential fully .

Immunosuppressive Activity

Research also highlights the immunosuppressive potential of related compounds. For example, derivatives similar to 2-Amino-1-(4-iodophenyl)propane-1,3-diol have been evaluated for their effects on lymphocyte activity and skin allograft rejection in rat models. These studies indicate that modifications in the alkyl chain length and substituents significantly affect immunosuppressive activity .

The mechanism of action for 2-Amino-1-(4-iodophenyl)propane-1,3-diol involves its interaction with specific biological targets. The compound may bind to receptors or enzymes involved in key signaling pathways, modulating their activity and leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Amino-1-(4-iodophenyl)propane-1,3-diol, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-(4-nitrophenyl)propane-1,3-diolContains a nitrophenyl groupExhibits different electronic properties due to nitro group
2-Amino-1-(4-methylphenyl)propane-1,3-diolContains a methylphenyl groupPotentially different biological activities due to methyl substitution
2-Amino-1-(4-chlorophenyl)propane-1,3-diolContains a chlorophenyl groupChlorine's electronegativity alters reactivity significantly

The iodine substituent in 2-Amino-1-(4-iodophenyl)propane-1,3-diol not only enhances its reactivity but also imparts distinct biological activities compared to its analogs.

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